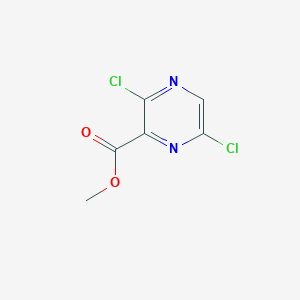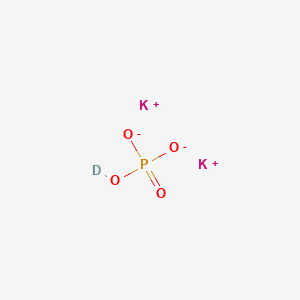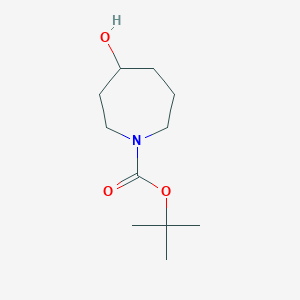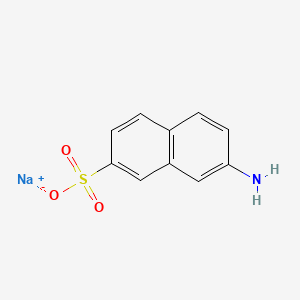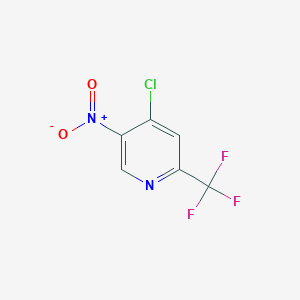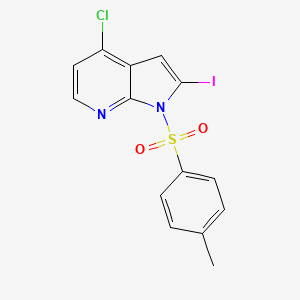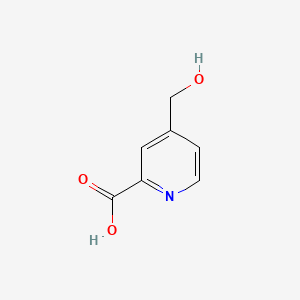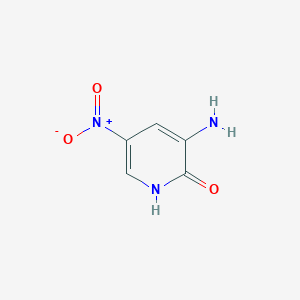
3-Amino-5-nitropyridin-2(1H)-one
Vue d'ensemble
Description
3-Amino-5-nitropyridin-2(1H)-one , also known by its chemical name 3-Amino-5-methylpyrazole , has the molecular formula C₄H₇N₃ . It is an organic compound with the following properties:
- Appearance and Characteristics :
- White to pale yellow crystalline powder.
- Molecular weight: 97.1185 g/mol.
Molecular Structure Analysis
The molecular structure of 3-Amino-5-nitropyridin-2(1H)-one consists of a pyridine ring with an amino group (NH₂) and a nitro group (NO₂) attached. The nitrogen atom in the pyridine ring is substituted by the amino group at position 3 and the nitro group at position 5.
Physical And Chemical Properties Analysis
- Melting Point : 45-47 °C (lit.)
- Boiling Point : 213 °C (14 mm Hg, lit.)
- Density : 1.221 g/cm³
- Refractive Index : 1.617
Safety And Hazards
- GHS Classification :
- Signal Word: Warning
- Hazard Statements: H315, H319, H335
- Precautionary Statements: P261, P305 + P351 + P338
- WGK Germany: 3
- Storage Recommendations :
- Keep in a sealed container.
- Store in a cool, dry place with good ventilation or exhaust system.
Orientations Futures
Future research on 3-Amino-5-nitropyridin-2(1H)-one should focus on:
- Elucidating its biological activity and potential applications.
- Investigating its role in specific chemical reactions.
- Assessing its safety profile and environmental impact.
Remember that this analysis is based on available information, and further scientific exploration is essential to uncover additional details about this intriguing compound123.
Propriétés
IUPAC Name |
3-amino-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,6H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMXEXOQVKMRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628112 | |
| Record name | 3-Amino-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-nitropyridin-2(1H)-one | |
CAS RN |
5667-38-9 | |
| Record name | 3-Amino-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

